N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular formula of the compound is C20H23FN6O, and it has a molecular weight of 382.443.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied for their antiviral and antimicrobial activities . Some of these compounds were synthesized via aromatic nucleophilic substitution .
Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides. These compounds demonstrated the inhibition of endothelial and tumor cell proliferation, shedding light on their potential antiproliferative applications in scientific research (Ilić et al., 2011).
Synthesis and Biological Activity
Patel et al. (2015) synthesized a series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were tested for their antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi, highlighting their relevance in microbiological and pharmacological studies (Patel et al., 2015).
Spectroscopic and Structural Analysis
Sallam et al. (2021) conducted a study on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This study involved spectroscopic techniques (IR, NMR, and LC-MS) and XRD technique for structure confirmation. The compound's crystallization in the monoclinic crystal system and its density functional theory calculations offer insights into the structural and electronic properties of such compounds, useful in material science and chemistry research (Sallam et al., 2021).
Properties
IUPAC Name |
N-[2-[6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c29-21(27-14-6-1-2-7-15-27)16-31-20-11-10-18-24-25-19(28(18)26-20)12-13-23-22(30)17-8-4-3-5-9-17/h3-5,8-11H,1-2,6-7,12-16H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUORCHQDCOCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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